3-(Boc-amino)benzamidoxime
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Overview
Description
3-(Boc-amino)benzamidoxime is a chemical compound that features a benzamidoxime group with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino benzamidoxime with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of 3-(Boc-amino)benzamidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)benzamidoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine or hydroxylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzamidoxime derivatives depending on the reactants used.
Scientific Research Applications
3-(Boc-amino)benzamidoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Boc-amino)benzamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with biological targets. The amidoxime group can undergo redox reactions, potentially releasing nitric oxide (NO) or other reactive species that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino benzamidoxime: Lacks the Boc protection and is more reactive.
2-amino benzamidoxime: Similar structure but with the amino group in a different position.
Boc-protected amino acids: Share the Boc protection but differ in the functional groups attached.
Uniqueness
3-(Boc-amino)benzamidoxime is unique due to its combination of a Boc-protected amino group and a benzamidoxime moiety. This dual functionality allows for selective reactions and applications in various fields, making it a versatile compound in synthetic and research chemistry .
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
JNQPZLNSWMBXIH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
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